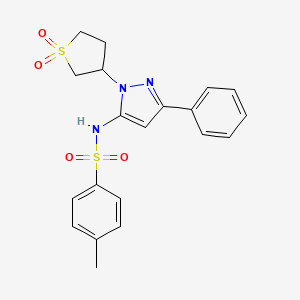
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of the compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has shown improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell excitability due to the activation of GIRK channels . This can have various effects depending on the specific physiological context.
生物活性
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is a synthetic compound with significant potential in pharmacological applications. Its molecular formula is C14H17N3O4S2, and it has garnered interest due to its diverse biological activities.
Pharmacological Properties
The compound exhibits several pharmacological properties, primarily attributed to the pyrazole nucleus, which is known for its wide range of biological activities:
- Anti-inflammatory Activity : Similar compounds have demonstrated potent anti-inflammatory effects, with some derivatives showing up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .
- Antimicrobial Activity : Research indicates that pyrazole derivatives can act against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups significantly enhances their antimicrobial efficacy .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .
- Antibacterial Mechanisms : The antibacterial activity is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O4S2 |
| Molecular Weight | 355.43 g/mol |
| CAS Number | 942676-67-7 |
Table 2: Biological Activities of Related Pyrazole Compounds
| Compound Name | Activity Type | Inhibition (%) at 10 µM |
|---|---|---|
| 1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazole | Anti-inflammatory | TNF-α: 85%, IL-6: 93% |
| 1-Thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl) | MAO-B Inhibitor | High activity against MAO-A/B |
| 1-Acetyl-3,5-diphenyl-pyrazole derivatives | Antimicrobial | Effective against multiple strains |
Case Study 1: Anti-inflammatory Effects
In a study evaluating various pyrazole derivatives, one compound exhibited significant anti-inflammatory properties comparable to standard drugs like dexamethasone. The study highlighted that structural modifications in the pyrazole ring could enhance its efficacy against inflammatory markers in vitro .
Case Study 2: Antimicrobial Efficacy
A series of pyrazole derivatives were tested against common bacterial pathogens. One derivative showed promising results against Klebsiella pneumonia and Pseudomonas aeruginosa, suggesting that the sulfonamide group plays a crucial role in enhancing antimicrobial activity .
特性
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-15-7-9-18(10-8-15)29(26,27)22-20-13-19(16-5-3-2-4-6-16)21-23(20)17-11-12-28(24,25)14-17/h2-10,13,17,22H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCCQLJCDFGRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














